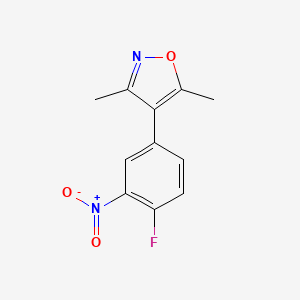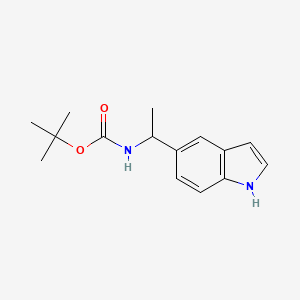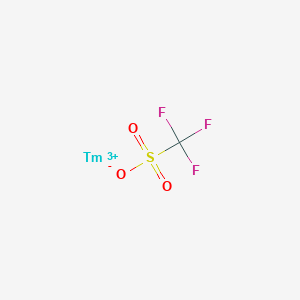
Stainless steel powder, type 316
Übersicht
Beschreibung
Stainless steel powder, type 316 is an austenitic chromium-nickel steel with a low carbon content. This alloy is known for its excellent corrosion resistance and is essentially non-magnetic. It is widely used in various industries due to its good mechanical properties and ease of fabrication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stainless steel powder, type 316 is typically produced using Inert Gas Atomization (IGA). This process involves melting the alloy and then atomizing it into fine droplets using an inert gas, such as argon. The droplets solidify into spherical particles, which are then collected as powder. The IGA process ensures a low oxygen content and low impurity levels, resulting in a clean product with enhanced mechanical performance .
Industrial Production Methods: In industrial settings, this compound is produced using various methods, including:
Hot Isostatic Pressing (HIP): This method involves applying high pressure and temperature to the powder to form dense, solid parts.
Metal Injection Moulding (MIM): This process mixes the powder with a binder to create a feedstock, which is then injected into molds to form complex shapes.
Laser Powder Bed Fusion (LPBF): This additive manufacturing technique uses a laser to selectively melt and fuse the powder layer by layer to create 3D parts.
Analyse Chemischer Reaktionen
Types of Reactions: Stainless steel powder, type 316 undergoes various chemical reactions, including:
Oxidation: The alloy forms a passive oxide layer on its surface, which protects it from further corrosion.
Reduction: In reducing environments, the oxide layer can be reduced, exposing the underlying metal.
Substitution: Alloying elements such as chromium and nickel can substitute for iron in the crystal lattice, enhancing corrosion resistance.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid and oxygen are commonly used to oxidize the alloy.
Reducing Agents: Hydrogen and carbon monoxide can reduce the oxide layer.
Substitution Reactions: Alloying elements are added during the melting process to achieve the desired composition.
Major Products Formed:
Oxide Layers: Chromium oxide and nickel oxide are the primary products of oxidation.
Reduced Metal: Pure iron, chromium, and nickel are formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Stainless steel powder, type 316 has a wide range of scientific research applications, including:
Chemistry: Used in catalytic converters and chemical reactors due to its high corrosion resistance.
Biology: Employed in biomedical implants and surgical instruments because of its biocompatibility.
Medicine: Utilized in medical devices and equipment, such as stents and orthopedic implants.
Industry: Applied in aerospace, automotive, and construction industries for manufacturing components that require high strength and corrosion resistance
Wirkmechanismus
The primary mechanism by which Stainless steel powder, type 316 exerts its effects is through the formation of a passive oxide layer on its surface. This layer, primarily composed of chromium oxide, acts as a barrier to prevent further oxidation and corrosion. The alloying elements, such as chromium and nickel, enhance the stability and durability of this oxide layer. Additionally, the low carbon content in 304L Stainless Steel minimizes carbide precipitation, which can otherwise lead to intergranular corrosion .
Vergleich Mit ähnlichen Verbindungen
304 Stainless Steel: Similar composition but higher carbon content.
316 Stainless Steel: Contains molybdenum for improved corrosion resistance.
303 Stainless Steel: Higher sulfur content for improved machinability but lower corrosion resistance.
Eigenschaften
IUPAC Name |
(1R,6S,8S,8aS)-6-amino-6-benzyl-N-[(4-carbamimidoylphenyl)methyl]-1-ethyl-8-methoxy-5-oxo-1,2,3,7,8,8a-hexahydroindolizine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3.ClH/c1-3-19-13-21(25(33)31-16-18-9-11-20(12-10-18)24(28)29)32-23(19)22(35-2)15-27(30,26(32)34)14-17-7-5-4-6-8-17;/h4-12,19,21-23H,3,13-16,30H2,1-2H3,(H3,28,29)(H,31,33);1H/t19-,21?,22+,23+,27+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSUFZKBUUJDGC-MMVKSQEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N2C1C(CC(C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC(N2[C@@H]1[C@H](C[C@](C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-Oxo-2-(2-oxo-4(R)-phenyl-oxazolidin-3-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8112580.png)
![[1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B8112584.png)

![2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid](/img/structure/B8112599.png)
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)






![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
